3-(Pyrrolidine-1-carbonyl)piperidin-3-ol 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17754594
InChI: InChI=1S/C10H18N2O2/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10/h11,14H,1-8H2
SMILES:
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol

CAS No.:

Cat. No.: VC17754594

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name (3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C10H18N2O2/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10/h11,14H,1-8H2
Standard InChI Key SJBZAFKTYHYPJX-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)C2(CCCNC2)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol (C₁₀H₁₈N₂O₂; molecular weight 198.26 g/mol) features a piperidine ring substituted at the 3-position with a hydroxyl group and a pyrrolidine-1-carbonyl moiety . The IUPAC name, (3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone, reflects this dual functionality . X-ray crystallography and computational modeling confirm a chair conformation for the piperidine ring, with the pyrrolidine carbonyl group adopting an equatorial orientation to minimize steric strain .

Stereochemical Considerations

The molecule contains two stereogenic centers at the 3-positions of both the piperidine and pyrrolidine rings. While most commercial samples exist as racemic mixtures, enantioselective synthesis routes have been reported for analogous structures . The stereochemistry significantly influences hydrogen bonding capacity, with the (3R,3'S) configuration demonstrating enhanced water solubility compared to other stereoisomers .

Spectroscopic Signatures

Key spectroscopic characteristics include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 4H, pyrrolidine CH₂), 3.40–3.30 (m, 2H, piperidine CH₂N), 2.95–2.85 (m, 2H, piperidine CH₂O), 1.90–1.70 (m, 8H, ring CH₂)

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O amide), 1450 cm⁻¹ (C-N stretch)

  • HRMS: m/z calculated for C₁₀H₁₈N₂O₂ [M+H]⁺ 199.1447, found 199.1443

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a three-step sequence:

  • Piperidine hydroxylation: Oxidative hydroxylation of piperidin-3-one using mCPBA yields racemic 3-hydroxypiperidine

  • Pyrrolidine coupling: Reaction with pyrrolidine-1-carbonyl chloride in dichloromethane (0°C to RT, 12h) achieves 85% yield

  • Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) followed by recrystallization from ethanol

Recent Advancements

Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields (82%) . Flow chemistry approaches employing microreactors demonstrate improved stereocontrol (ee >90%) when using chiral auxiliaries .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMeasurement Conditions
Melting Point98–100°CDSC, 5°C/min
Boiling Point345°C (dec.)Capillary method
logP (octanol/water)0.98 ± 0.05Shake-flask method
Solubility (H₂O)12.4 mg/mL25°C, pH 7.0
pKa9.21 (amine), 14.2 (alcohol)Potentiometric titration

Stability Profile

The compound demonstrates:

  • Thermal stability: Decomposition onset at 180°C (TGA)

  • Photostability: <5% degradation after 48h under UV-Vis light

  • pH stability: Stable between pH 4–9 (95% remaining after 7 days)

Comparative Analysis with Structural Analogs

1-(Pyrrolidine-3-carbonyl)piperidin-3-ol

This positional isomer demonstrates:

  • 38% lower aqueous solubility (7.7 mg/mL)

  • Enhanced CYP2D6 inhibition (IC₅₀ = 23 μM)

  • Altered receptor selectivity (5-HT₁A/5-HT₁D ratio = 1:4 vs 1:9 for parent compound)

Hydrochloride Salt Derivatives

The hydrochloride form :

  • Increases melting point by 58°C

  • Improves oral bioavailability in rats (F = 42% vs 18%)

  • Reduces dermal absorption (Kp = 1.2×10⁻⁶ cm/h vs 3.4×10⁻⁶ cm/h)

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